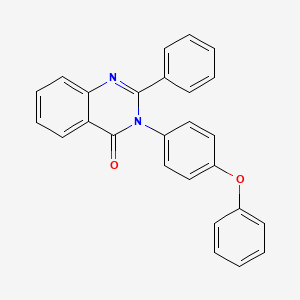![molecular formula C7H14NO5P B14396524 Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate CAS No. 88184-61-6](/img/structure/B14396524.png)
Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate is a chemical compound with a unique structure that combines a phosphonate group with an acetyloxyimino moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate typically involves the reaction of dimethyl phosphite with an appropriate acetyloxyimino precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetyloxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate oxides, while reduction can produce various reduced phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an enzyme inhibitor or drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with specific receptors or other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl {2-[(hydroxy)imino]propyl}phosphonate
- Dimethyl {2-[(methoxy)imino]propyl}phosphonate
- Dimethyl {2-[(ethoxy)imino]propyl}phosphonate
Uniqueness
Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate is unique due to its acetyloxyimino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents, such as hydroxy, methoxy, or ethoxy groups.
Eigenschaften
CAS-Nummer |
88184-61-6 |
|---|---|
Molekularformel |
C7H14NO5P |
Molekulargewicht |
223.16 g/mol |
IUPAC-Name |
(1-dimethoxyphosphorylpropan-2-ylideneamino) acetate |
InChI |
InChI=1S/C7H14NO5P/c1-6(8-13-7(2)9)5-14(10,11-3)12-4/h5H2,1-4H3 |
InChI-Schlüssel |
CNAARKBYFQPRFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NOC(=O)C)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-[(2-Methoxyethoxy)methoxy]phenyl}-2-phenylethan-1-one](/img/structure/B14396448.png)
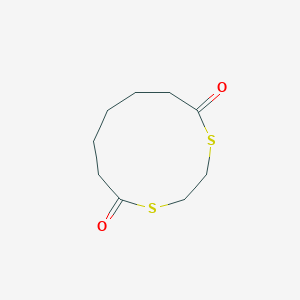
![Ethyl 2-cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoate](/img/structure/B14396458.png)
![2,5,9,12-Tetra(benzenesulfonyl)-2,5,9,12-tetraazaspiro[6.6]tridecane](/img/structure/B14396462.png)
![Trimethyl[1-(4-methylphenyl)prop-2-en-1-yl]silane](/img/structure/B14396464.png)
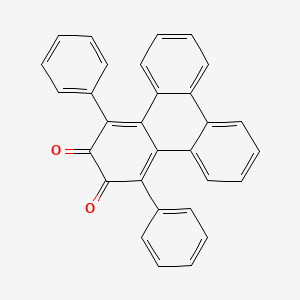
![2-{4-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]anilino}butanoic acid](/img/structure/B14396487.png)
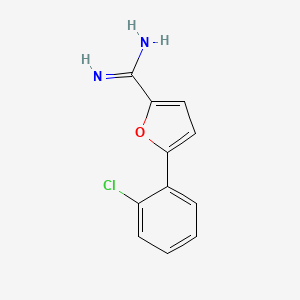
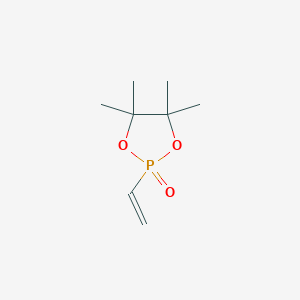
![4-(Hydroxyimino)-3,7,7-trimethylbicyclo[4.1.0]heptan-3-yl nitrate](/img/structure/B14396503.png)
![4-Bromo-1-[(diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14396509.png)

